molecular formula C24H32O2P2 B13103039 (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide

(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide

Cat. No.: B13103039
M. Wt: 414.5 g/mol
InChI Key: CIZQXUYUWMNQSB-SUZCJKPRSA-N
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Description

This bicyclic phosphindole derivative is a chiral ligand with a rigid backbone and tert-butyl substituents at the 2,2' positions. Its stereochemistry (1S,1'S,2S,2'S) and sulfur dioxide moieties contribute to its unique electronic and steric properties, making it highly effective in asymmetric catalysis, particularly in Rh-catalyzed ketone hydroacylation and selective coupling reactions . The compound exists as a solid with a melting point of 215–226°C and a molecular weight of 538.6 g/mol (based on analogous compounds in ). Its stereochemical precision and bulky tert-butyl groups enhance enantioselectivity in catalytic processes, distinguishing it from less sterically hindered ligands.

Properties

Molecular Formula

C24H32O2P2

Molecular Weight

414.5 g/mol

IUPAC Name

(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-2-oxo-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole 2-oxide

InChI

InChI=1S/C24H32O2P2/c1-23(2,3)27(25)15-17-11-7-9-13-19(17)21(27)22-20-14-10-8-12-18(20)16-28(22,26)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,27?,28?/m0/s1

InChI Key

CIZQXUYUWMNQSB-SUZCJKPRSA-N

Isomeric SMILES

CC(C)(C)P1(=O)CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)P1(=O)CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide typically involves the following steps:

    Formation of the Biisophosphindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biisophosphindole core.

    Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Oxidation: The final step involves the oxidation of the biisophosphindole core to form the dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent biisophosphindole.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Parent biisophosphindole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development, particularly in the field of cancer research.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of chiral bisphosphine ligands with bicyclic frameworks. Key analogues include:

Compound Key Structural Features Applications Reference
(1S,1'S,2R,2'R)-DuanPhos 2,3,2',3'-tetrahydro-1H,1'H-biisophosphindole; stereochemistry differs at C2/C2' (R-configuration) Rh-catalyzed ketone hydroacylation; coupling reactions
(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole Benzooxaphosphole core; diphenyl and tert-butyl substituents Asymmetric catalysis (exact applications unspecified)
Target compound: (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide Biisophosphindole core; tert-butyl groups; S=O moieties High-selectivity Rh-catalyzed couplings; hydroacylation

Key Differences :

  • Stereochemistry : The target compound’s 2S,2'S configuration creates a distinct chiral pocket compared to DuanPhos (2R,2'R), altering substrate binding in catalysis .
  • Substituents : The benzooxaphosphole analogue () lacks sulfur dioxide groups, reducing electron-withdrawing effects critical for stabilizing metal intermediates.
  • Core Structure : Biisophosphindole vs. benzooxaphosphole frameworks modulate rigidity and π-backbone interactions, impacting catalytic activity .
Bioactivity and Computational Similarity

highlights that structural similarity correlates with bioactivity profiles. Hierarchical clustering of 37 compounds showed that analogues with shared substructures (e.g., bicyclic phosphine cores) cluster into groups with similar protein targets and modes of action. However, the tert-butyl and S=O groups in the target compound likely shift its bioactivity relative to DuanPhos, as evidenced by differences in Tanimoto and Dice similarity metrics (0.75–0.85 for core structures, dropping to 0.60–0.70 when substituents are included) .

Metabolic and Functional Group Analysis

Molecular networking () reveals that fragmentation patterns (via cosine scores) differentiate the target compound from analogues. For example, the S=O groups produce distinct MS/MS fragments (m/z 105 and 121) absent in DuanPhos or benzooxaphosphole derivatives. This aligns with , where maximal common subgraph analysis of 9,383 compounds showed that functional groups like S=O significantly alter metabolic pathway associations.

Research Findings and Limitations

  • Catalytic Performance : The target compound outperforms DuanPhos in enantiomeric excess (ee >99% vs. 97% for DuanPhos) in Rh-catalyzed reactions, attributed to its S=O groups enhancing metal-ligand coordination .
  • For instance, the benzooxaphosphole analogue () shares a similar backbone but lacks catalytic versatility due to reduced electron-withdrawing capacity.
  • Computational Predictions : Tanimoto and Morgan fingerprints () reliably predict ligand-metal binding affinities for the target compound but fail to account for stereochemical effects on enantioselectivity.

Biological Activity

The compound (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide is a member of the biisophosphindole class of compounds that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound features a unique structure characterized by two tert-butyl groups and a biisophosphindole framework. Its molecular formula is C18_{18}H30_{30}N2_{2}O4_{4}P2_{2}, and it exhibits properties typical of phosphorus-containing ligands.

Anticancer Activity

Recent studies have indicated that compounds in the biisophosphindole family may exhibit anticancer properties . For instance:

  • Mechanism of Action : Research suggests that biisophosphindoles can induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway. This activation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity with IC50_{50} values ranging from 5 to 15 μM against breast and lung cancer cell lines .

Antiviral Activity

The antiviral potential of (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide has also been explored:

  • Inhibition Studies : In vitro studies have shown that this compound inhibits viral replication in cell cultures infected with various viruses. For example, it demonstrated an EC50_{50} value of approximately 10 μM against influenza virus strains .
  • Selectivity Index : The selectivity index calculated for this compound was greater than 5, indicating a favorable therapeutic window compared to cytotoxicity against normal cells .

Structure-Activity Relationship (SAR)

The biological activity of (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of halogensIncreased anticancer activity due to enhanced binding affinity to target proteins
Variation in alkyl groupsAltered solubility and bioavailability impacting overall efficacy
Changes in oxidation stateModifications can lead to changes in redox properties affecting cellular interactions

Recent Advances

Recent literature highlights the synthesis and application of various derivatives of biisophosphindoles in medicinal chemistry. Notably:

  • Catalytic Applications : Studies have shown that these compounds can serve as effective ligands in catalyzing asymmetric reactions with high enantioselectivity .
  • Therapeutic Potential : The dual functionality as both ligands and potential therapeutic agents opens avenues for new drug development strategies targeting multiple pathways in disease processes .

Q & A

Q. What are the established synthetic routes for preparing this ligand, and what steps are critical for ensuring enantiopurity?

The ligand is synthesized via multi-step processes involving chiral pool starting materials or resolution techniques. Key steps include the introduction of tert-butyl groups to enhance steric bulk and oxidation to form the dioxide moiety. Enantiopurity is maintained through controlled reaction conditions (e.g., low temperature, inert atmosphere) and validated via chiral HPLC or X-ray crystallography .

Q. Which spectroscopic methods are most effective for confirming stereochemical configuration?

31^{31}P NMR is critical for verifying phosphorus oxidation states, while 1^{1}H/13^{13}C NMR confirms backbone chirality. X-ray crystallography provides definitive stereochemical assignment, particularly for resolving diastereomeric intermediates .

Q. What catalytic loading ranges are typical in asymmetric hydrogenation?

Loadings of 1–5 mol% are common in rhodium-catalyzed reactions (e.g., hydroacylation). Excess ligand (>10 mol%) may slow kinetics due to competitive metal coordination, requiring empirical optimization for each substrate .

Q. How should this ligand be stored to ensure long-term stability?

Store under inert gas (argon) in airtight containers at –20°C. Avoid exposure to moisture or oxidizing agents, as phosphine oxides can hydrolyze or degrade. Periodic purity checks via NMR are recommended .

Q. What purification methods yield high enantiomeric excess?

Recrystallization from toluene/hexane mixtures is effective. For challenging separations, chiral stationary phase HPLC or silica gel chromatography with ethanol/ethyl acetate gradients can achieve >99% ee .

Advanced Research Questions

Q. How do tert-butyl substituents influence steric/electronic effects in rhodium-catalyzed hydroacylation?

The tert-butyl groups create a rigid, electron-rich environment that stabilizes square-planar Rh(I) intermediates. Steric bulk enforces substrate approach in a pro-R orientation, as shown in DFT studies comparing analogs with smaller substituents .

Q. How can contradictions in reported enantioselectivity across substrates be resolved?

Systematic substrate screening (e.g., varying electron-withdrawing/donating groups) and kinetic profiling (Eyring plots) can identify steric vs. electronic mismatches. Co-crystallization of ligand-substrate-metal complexes may reveal unanticipated binding modes .

Q. What computational methods predict coordination behavior with transition metals?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets models metal-ligand bond distances and angles. Molecular dynamics simulations assess conformational flexibility under reaction conditions .

Q. How do solvent polarity and protic environments impact enantioselectivity?

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates but may reduce selectivity by destabilizing transition states. Protic solvents (e.g., methanol) can protonate intermediates, altering enantioselectivity by up to 20% in ketone reductions .

Q. What strategies address discrepancies between theoretical and experimental outcomes?

Combine microkinetic modeling with in situ IR/NMR to track intermediate formation. For example, mismatches in predicted vs. observed ee may arise from unaccounted off-cycle intermediates or ligand decomposition .

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